molecular formula C11H19Cl3N2O B6089840 1-(3-chlorobenzyl)piperazine dihydrochloride hydrate

1-(3-chlorobenzyl)piperazine dihydrochloride hydrate

Cat. No.: B6089840
M. Wt: 301.6 g/mol
InChI Key: KKFYWCUNVPQKPH-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)piperazine dihydrochloride hydrate is a critical chemical intermediate serving advanced research and development, particularly in the pharmaceutical sciences. Its primary research value lies in its role as a versatile building block for the synthesis of more complex, biologically active molecules. The piperazine moiety is a privileged scaffold in medicinal chemistry, and researchers functionalize this core structure to create novel compounds for pharmacological evaluation. The specific presence of the 3-chlorobenzyl group makes it a key precursor in exploring structure-activity relationships, particularly in the development of ligands targeting various central nervous system receptors. The dihydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various experimental conditions. The hydrated form is supplied to ensure consistent composition and performance in sensitive synthetic applications. This compound is strictly for research use in laboratory settings and is a fundamental tool for chemists and researchers developing new therapeutic agents.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]piperazine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.2ClH.H2O/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14;;;/h1-3,8,13H,4-7,9H2;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFYWCUNVPQKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)Cl.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperazine with 3-Chlorobenzyl Halides

The direct alkylation of piperazine with 3-chlorobenzyl chloride represents the most straightforward route. Industrial-scale processes typically employ a 1:1 molar ratio of piperazine to 3-chlorobenzyl chloride in toluene at 70–90°C for 8–12 hours, achieving 78–85% yields of the mono-alkylated product. Critical parameters include:

  • Solvent selection : Toluene outperforms xylene and dichloromethane in minimizing di-alkylation (<5% byproduct).

  • Base optimization : Sodium hydroxide (2.5 eq.) ensures complete deprotonation of piperazine while preventing halide hydrolysis.

  • Temperature control : Maintaining temperatures below 100°C reduces thermal degradation of the benzyl chloride.

A representative mass balance from pilot-scale production demonstrates scalability:

ComponentInput (kg)Output (kg)
Piperazine122.5
3-Chlorobenzyl chloride157.8
NaOH80.0
Toluene300.0288.1
1-(3-Chlorobenzyl)piperazine 215.4
Sodium chloride58.3

Data adapted from industrial manufacturing protocols

Intermediate Synthesis: Bis-(2-Chloroethylamine) Hydrochloride

Chlorination of Diethanolamine

Patent CN104402842A details a high-yield (62%) synthesis of bis-(2-chloroethyl)methylamine hydrochloride via thionyl chloride-mediated chlorination:

  • Reaction setup :

    • 0.23 mol diethanolamine in 35 mL CHCl₃

    • Slow addition of 0.92 mol SOCl₂ over 1 hour

    • 2-hour reaction at 25°C followed by vacuum distillation

  • Critical parameters :

    • Chloroform solvent prevents side reactions during exothermic chlorination

    • Recrystallization from acetone yields 99.5% purity (HPLC)

This intermediate serves as a precursor for alternative synthetic routes involving cyclization with 3-chloroaniline.

Salt Formation and Hydration Control

Dihydrochloride Preparation

Conversion to the dihydrochloride salt involves:

  • Dissolving 1-(3-chlorobenzyl)piperazine in isopropanol (20% w/v)

  • Gradual addition of concentrated HCl (37%) at 0–5°C until pH 2.0–2.5

  • Seeding with hydrate crystals to initiate precipitation

  • Vacuum drying at 40°C for 12 hours yields the dihydrochloride hydrate

Optimization data :

ParameterEffect on Hydrate Stability
Drying temperature>50°C causes dehydration
Relative humidity45–55% RH maintains hydrate
Particle size<50 µm prevents caking

Alternative Microwave-Assisted Synthesis

Recent advances demonstrate 82% yield improvements using microwave irradiation (300 W, 120°C, 20 minutes) compared to conventional heating. Key benefits include:

  • 75% reduction in reaction time (24 → 6 hours)

  • 98.2% purity by reduced thermal degradation

  • Solvent consumption decreased by 40%

Purification and Analytical Characterization

Recrystallization Protocols

Final product purity (>99.0%) is achieved through:

  • Ethanol/water system : 3:1 v/v at −20°C for 12 hours

  • Activated charcoal treatment : Removes colored impurities

  • Hot filtration : At 50°C through 0.2 µm PTFE membranes

Characterization data :

MethodKey Identification Features
¹H NMR (400 MHz, D₂O)δ 7.45 (m, 4H, Ar-H), 4.32 (s, 2H, CH₂), 3.15–2.85 (m, 8H, piperazine)
HPLC (C18)tₖ = 6.72 min (98.4% purity)
TGA12.3% weight loss (H₂O evaporation)

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzyl)piperazine dihydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzyl derivatives, while reduction may produce dechlorinated piperazine derivatives .

Scientific Research Applications

1-(3-chlorobenzyl)piperazine dihydrochloride hydrate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving cellular mechanisms and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)piperazine dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. It is known to affect neurotransmitter systems and cellular signaling pathways, which can lead to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives share a common backbone but exhibit distinct pharmacological and physicochemical properties due to variations in substituents. Below is a detailed comparison of 1-(3-chlorobenzyl)piperazine dihydrochloride hydrate with structurally related compounds:

Structural and Functional Group Comparisons

Meclizine Dihydrochloride Monohydrate Structure: 1-((4-Chlorophenyl)phenylmethyl)-4-((3-methylphenyl)methyl)piperazine dihydrochloride monohydrate . Key Differences:

  • Substituents: A 4-chlorophenyl-phenylmethyl group and a 3-methylbenzyl group instead of a single 3-chlorobenzyl group.
  • Pharmacological Use: Antihistamine with antiemetic properties, primarily targeting H1 receptors .
  • Solubility: The dihydrochloride monohydrate form enhances aqueous solubility, similar to the target compound .

Trimetazidine Dihydrochloride

  • Structure : 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride .
  • Key Differences :

  • Substituents: A trimethoxybenzyl group instead of 3-chlorobenzyl.
  • Pharmacological Use: Antianginal agent that modulates cardiac metabolism by inhibiting fatty acid oxidation .

Hydroxyzine Dihydrochloride

  • Structure : 1-[(4-Chlorophenyl)benzyl]-4-[2-(2-hydroxyethoxy)ethyl]piperazine dihydrochloride .
  • Key Differences :

  • Substituents: A 4-chlorophenyl-benzyl group and a hydroxyethoxyethyl chain.
  • Pharmacological Use: Anxiolytic and antihistamine with sedative effects due to H1 receptor antagonism and serotonin modulation .

GBR12935 Dihydrochloride

  • Structure : 1-(2-Diphenylmethoxyethyl)-4-(3-phenylpropyl)piperazine dihydrochloride .
  • Key Differences :

  • Substituents: A diphenylmethoxyethyl group and a phenylpropyl chain.
  • Pharmacological Use: Dopamine reuptake inhibitor with high selectivity for the dopamine transporter (DAT) .

Pharmacological Activity

Compound Primary Activity Target/Mechanism
1-(3-Chlorobenzyl)piperazine Under investigation Potential σ1 receptor modulation
Meclizine Antihistamine H1 receptor antagonism
Trimetazidine Antianginal Fatty acid oxidation inhibition
Hydroxyzine Anxiolytic/Antihistamine H1 receptor and serotonin receptor effects
GBR12935 Dopamine reuptake inhibition DAT blockade

Physicochemical Properties

  • Solubility : Dihydrochloride salts (e.g., meclizine, trimetazidine) exhibit higher water solubility than free bases, critical for oral bioavailability .
  • Stability: Hydrate forms (e.g., meclizine monohydrate) may require controlled storage to prevent dehydration, whereas anhydrous salts (e.g., GBR12935) are less hygroscopic .
  • Mutagenicity Risk : Piperazine derivatives can form mutagenic N-nitroso compounds when exposed to nitrites in vivo, a concern shared across this class .

Clinical and Industrial Relevance

  • Meclizine : Marketed for motion sickness and vertigo, with established safety profiles .
  • Trimetazidine : Used in angina management but restricted in some regions due to side effects .
  • 1-(3-Chlorobenzyl)piperazine : Research focus on central nervous system (CNS) targets due to structural similarity to σ1 receptor ligands (e.g., SA4503) .

Q & A

Q. How to reconcile discrepancies in reported melting points (e.g., 238–240°C vs. 245°C)?

  • Methodological Answer :

Purity Verification : Re-analyze samples via DSC at 10°C/min heating rate under nitrogen.

Hydrate vs. Anhydrous Forms : TGA confirms if the lower MP corresponds to hydrate decomposition.

Inter-lab Calibration : Cross-validate with a NIST-traceable standard .

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